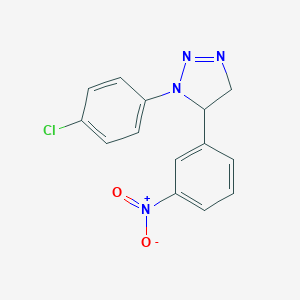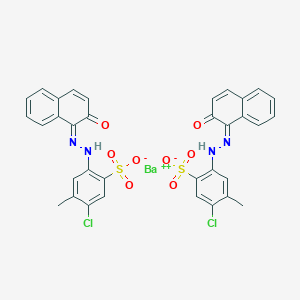
3,5-PYRIDINDICARBONYL DICHLORID
Übersicht
Beschreibung
3,5-Pyridinedicarbonyl chloride, also known as 3,5-Pyridinedicarbonyl chloride, is a useful research compound. Its molecular formula is C7H3Cl2NO2 and its molecular weight is 204.01 g/mol. The purity is usually 95%.
The exact mass of the compound 3,5-Pyridinedicarbonyl chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100151. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,5-Pyridinedicarbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Pyridinedicarbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese neuer heterocyclischer Verbindungen
3,5-Pyridindicarbonyl dichlorid wurde bei der Synthese neuer heterocyclischer Verbindungen verwendet. So wurde es beispielsweise bei der unkatalysierten N-Aktivierung und nucleophilen 1,2-Dearomatisierung mit Thiocyanationen verwendet, gefolgt von einer Additionsreaktion mit Diphenylamin . Diese Reaktion führte zur Bildung einer neuartigen und stabilen 1,2-Dihydropyridin-basierten heterocyclischen Verbindung .
Mehrkomponentenreaktionen
Diese Verbindung wurde als mit einer Vielzahl organischer Verbindungen unter Bildung organischer Thiocyanate reaktionsfähig identifiziert, die in der synthetischen und medizinischen Chemie, der chemischen Biologie und den Materialwissenschaften über Mehrkomponentenreaktionen weit verbreitet sind .
Clipping-Reaktion
This compound wurde in einer fünffachen Clipping-Reaktion mit p-Xylylendiamin, dem Hydrazo-Template und Triethylamin verwendet . Diese Reaktion lieferte einen Hydrazo2Rotaxan in geringer Ausbeute .
Wirkmechanismus
Target of Action
It has been used in the synthesis of various complex molecules, suggesting that its targets could be diverse depending on the specific reaction conditions and the presence of other reactants .
Mode of Action
3,5-Pyridinedicarbonyl dichloride is a reactive compound that can participate in various chemical reactions. For instance, it has been shown to undergo uncatalyzed N-activation and nucleophilic 1,2-dearomatization when induced by thiocyanate ion . This reaction leads to the formation of a novel and stable 1,2-dihydropyridine-based heterocyclic compound .
Result of Action
Its ability to participate in various chemical reactions suggests that it could have diverse effects depending on the specific context of its use .
Action Environment
The action, efficacy, and stability of 3,5-Pyridinedicarbonyl dichloride can be influenced by various environmental factors. These may include the presence of other reactants, reaction conditions (such as temperature and pH), and the specific chemical environment
Eigenschaften
IUPAC Name |
pyridine-3,5-dicarbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO2/c8-6(11)4-1-5(7(9)12)3-10-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKBDFUOZKKFRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(=O)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00295176 | |
| Record name | 3,5-Pyridinedicarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00295176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15074-61-0 | |
| Record name | 3,5-Pyridinedicarbonyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100151 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Pyridinedicarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00295176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















